molecular formula C20H18N4O3 B2914299 N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896831-36-0

N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2914299
CAS No.: 896831-36-0
M. Wt: 362.389
InChI Key: KNIHQAMPYDWTIC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic small molecule belonging to the pyridopyrrolopyrimidine class, designed for advanced antiviral research. This compound is of significant interest for its potential as a inhibitor of the SARS-CoV-2 Main Protease (M pro ), a key enzyme in viral replication and a prominent drug target . The structural core of pyridopyrrolopyrimidine, coupled with a terminal carboxamide moiety, is recognized as a privileged pharmacophore in medicinal chemistry. Research on closely related analogs has demonstrated that such molecules can exhibit potent antiviral activity against SARS-CoV-2 with low micromolar IC 50 values and minimal cytotoxicity in Vero cell assays, making them promising starting points for the development of pan-coronavirus therapeutics . Computational molecular docking and dynamic simulation studies suggest that these analogs fit securely within the enzyme's binding pocket, forming stable, non-covalent interactions critical for inhibitory activity . This product is intended for research purposes such as in vitro biological screening, mechanism of action studies, and as a lead compound in the development of novel antiviral agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-12-7-8-17-22-18-15(20(26)24(17)11-12)10-16(23(18)2)19(25)21-13-5-4-6-14(9-13)27-3/h4-11H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIHQAMPYDWTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC=C4)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step processes. One common approach includes the following steps:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Methoxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the core structure.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of tyrosine kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N-(3-Methoxyphenyl), 1,7-dimethyl Likely C₁₈H₁₈N₄O₃* ~326.36 (estimated) Aromatic 3-methoxyphenyl group; methyl groups at positions 1 and 7
N-(3-Methoxypropyl)-1,9-Dimethyl-4-Oxo-... () N-(3-Methoxypropyl), 1,9-dimethyl C₁₇H₂₀N₄O₃ 328.37 Aliphatic 3-methoxypropyl substituent; methyl groups at positions 1 and 9
N,N,1,7-Tetramethyl-4-Oxo-... () N,N-Dimethyl, 1,7-dimethyl C₁₅H₁₆N₄O₂ 284.31 Increased methylation (N,N-dimethyl); reduced hydrophilicity
N-[3-(Imidazol-1-yl)Propyl]-1-Benzyl-9-Methyl-4-Oxo-... () 1-Benzyl, 9-methyl, N-(imidazolylpropyl) Not provided Not provided Bulky benzyl and imidazole groups; demonstrated anti-TB activity (MIC: 20 mg/mL)
Piperidinecarboxamide Derivative () 1-(3-Methoxypropyl), 9-methyl, piperidinecarboxamide Complex structure Not provided Extended substituent (piperidinecarboxamide) for enhanced target engagement

*Estimated based on structural similarity to .

Key Observations:
  • Substituent Effects: The 3-methoxyphenyl group in the target compound likely increases hydrophobicity compared to the 3-methoxypropyl group in . 1,7-Dimethyl vs. For example, the 1,9-dimethyl analog () has a higher molecular weight (328.37 vs. 284.31 in ), suggesting greater bulkiness .

Pharmacokinetic Implications

  • Lipophilicity : The target’s 3-methoxyphenyl group may improve membrane permeability over aliphatic substituents (e.g., ’s 3-methoxypropyl) but could reduce aqueous solubility.
  • Metabolic Stability : N,N-Dimethylation () might enhance metabolic stability compared to the target’s carboxamide, which could be susceptible to enzymatic hydrolysis .

Biological Activity

N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido-pyrimidine framework, which is known for its diverse pharmacological properties. The methoxyphenyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Structural Formula

The molecular formula of the compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2}.

Key Structural Features

  • Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core : This bicyclic structure is crucial for the compound's biological activity.
  • Methoxy Group : The presence of the methoxy group on the phenyl ring may influence the compound's interaction with various receptors.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For example, derivatives of pyrido[2,3-d]pyrimidines have shown promise in targeting specific cancer pathways:

  • Targeting EPH Receptors : Compounds in this class have been reported to inhibit ephrin receptors overexpressed in certain cancers, leading to reduced tumor growth and metastasis .

Case Study: In Vitro Studies

In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .

Antiviral Activity

Recent findings suggest that heterocyclic compounds can exhibit antiviral properties. Pyrido derivatives have been evaluated against various viruses:

  • Mechanism of Action : These compounds may interfere with viral replication processes or inhibit viral entry into host cells .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor:

  • Dihydrofolate Reductase (DHFR) : Some pyrimidine derivatives have shown inhibitory effects on DHFR, a critical enzyme in nucleotide synthesis .

Biological Activity Data Table

Activity TypeTarget/MechanismReference
AnticancerEPH Receptors
AntiviralViral Replication Inhibition
Enzyme InhibitionDihydrofolate Reductase (DHFR)

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